(Z)-2-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-oxo-2H-chromen-6-yl)acetamide
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Description
The compound appears to be a derivative of thiazolidine, which is a heterocyclic compound containing a ring made of one sulfur atom, one nitrogen atom, and three carbon atoms. Thiazolidines are known for their medicinal properties and have been the subject of extensive research. The specific compound mentioned includes a 4-methoxybenzylidene group and a 2-oxo-2H-chromen-6-yl moiety attached to the thiazolidine core.
Synthesis Analysis
Although the provided data does not include a direct synthesis route for the exact compound, it does mention a related thiazolidine derivative, (Z)-N-(4-Methoxyphenyl)-2-(4-oxothiazolidin-2-ylidene)acetamide (MPOA), which was synthesized and studied by A. Galushchinskiy et al. . The synthesis of such compounds typically involves the formation of the thiazolidine ring followed by the introduction of various substituents at specific positions on the ring to achieve the desired properties.
Molecular Structure Analysis
The molecular structure of thiazolidine derivatives has been studied using crystallography and theoretical methods. The crystal structures of two related (oxothiazolidin-2-ylidene)acetamides were described, providing insights into the three-dimensional arrangement of atoms in the solid state . For the MPOA compound, quantum chemical calculations were performed to determine the geometrical structure and vibrational wave numbers, which are crucial for understanding the physical and chemical behavior of the molecule .
Chemical Reactions Analysis
The reactivity of thiazolidine derivatives can be inferred from studies on their electronic properties and molecular electrostatic potential surfaces. The frontier molecular orbitals (FMOs), such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are particularly important as they can indicate how the molecule might engage in chemical reactions. The HOMO-LUMO energy gap suggests the ease of charge transfer within the molecule, which is a key factor in its reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidine derivatives are closely related to their molecular structure. Theoretical IR spectra, dipole moments, and various reactivity parameters have been calculated to predict how these compounds might behave under different conditions. For instance, the molecular electrostatic potential (MEP) surfaces provide visual insights into the electron density distribution, which can help explain the reactive nature of the compound and its potential interactions with biological targets .
Scientific Research Applications
Antimicrobial Activity
A study demonstrated the antimicrobial potential of rhodanine-3-acetic acid derivatives, which share a structural similarity to the compound . These derivatives were synthesized and evaluated against a panel of bacteria, mycobacteria, and fungi, showing significant activity especially against mycobacteria, including Mycobacterium tuberculosis, and Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA) (Krátký, Vinšová, & Stolaříková, 2017).
Synthesis and Characterization of Derivatives
Research has focused on the synthesis of new coumarins and thiazolidinones, which are structurally related to the compound of interest. These studies not only explore the synthesis process but also employ quantum chemical studies to understand the molecular properties and potential applications of the synthesized compounds. For example, Al-Amiery et al. (2016) synthesized new coumarins complemented by quantum chemical studies to provide a detailed description of the orbitals and contributions of individual atoms (Al-Amiery, Al-Majedy, Kadhum, & Mohamad, 2016).
Antibacterial and Antioxidant Activities
Another study synthesized new coumarin derivatives containing thiazolidinone moieties, exploring their antibacterial and antioxidant activities. These derivatives showed promising results, particularly against E. coli, S. aureus, and B. subtilis, highlighting the potential of such compounds for therapeutic applications (Hamdi, Al-ayed, Said, & Fabienne, 2012).
Crystal Structures and Molecular Interactions
Research on the crystal structures of (oxothiazolidin-2-ylidene)acetamides, related to the compound in focus, has contributed to understanding the molecular interactions and stability of these compounds. Studies like those conducted by Galushchinskiy, Slepukhin, & Obydennov (2017) describe the crystal structures and compare them with related structures, offering insights into their molecular configurations (Galushchinskiy, Slepukhin, & Obydennov, 2017).
Anticancer Activity
Furthermore, research has also highlighted the anticancer potential of thiazolidinone derivatives. A study by Havrylyuk et al. (2010) screened several 4-thiazolidinones with benzothiazole moiety for antitumor activity, revealing significant anticancer effects on various cancer cell lines, suggesting the therapeutic potential of these compounds in cancer treatment (Havrylyuk et al., 2010).
properties
IUPAC Name |
2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-oxochromen-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O5S2/c1-28-16-6-2-13(3-7-16)10-18-21(27)24(22(30)31-18)12-19(25)23-15-5-8-17-14(11-15)4-9-20(26)29-17/h2-11H,12H2,1H3,(H,23,25)/b18-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKXADQAWCFSIH-ZDLGFXPLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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